molecular formula C22H23N3O3S B2501731 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 893941-92-9

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2501731
CAS No.: 893941-92-9
M. Wt: 409.5
InChI Key: STNFDLRCQZEYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (CAS: 476458-23-8) is a heterocyclic propanamide derivative featuring a fused thieno[3,4-c]pyrazole core. Its molecular formula is C₂₁H₂₁N₃O₂S, with a molecular weight of 379.48 g/mol . The structure includes two 4-methoxyphenyl substituents attached to the thienopyrazole moiety and a propanamide chain.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-27-17-8-3-15(4-9-17)5-12-21(26)23-22-19-13-29-14-20(19)24-25(22)16-6-10-18(28-2)11-7-16/h3-4,6-11H,5,12-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNFDLRCQZEYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thieno[3,4-c]Pyrazole Core

The thieno[3,4-c]pyrazole scaffold is constructed via cyclocondensation of a thiophene precursor with a substituted hydrazine. For instance, ethyl 3,4-dicyanothiophene-2-carboxylate reacts with 4-methoxyphenylhydrazine in ethanol under reflux to yield the pyrazole ring fused to the thiophene. This step typically achieves 70–85% yield, depending on the electronic effects of substituents and the purity of the hydrazine derivative. Critical to this reaction is the use of anhydrous conditions to prevent hydrolysis of the nitrile groups, which could lead to undesired byproducts.

Table 1: Cyclocondensation Conditions for Thieno[3,4-c]Pyrazole Formation

Precursor Reagent Solvent Temperature (°C) Yield (%)
Ethyl 3,4-dicyanothiophene 4-Methoxyphenylhydrazine Ethanol 80 78
3,4-Diketothiophene Hydrazine hydrate Toluene 110 65

Post-cyclization, the intermediate undergoes oxidation to introduce reactive sites for subsequent functionalization. Dess–Martin periodinane or manganese dioxide are commonly employed to oxidize alcohol groups to ketones or aldehydes, as observed in analogous pyrazolo[1,5-a]pyrimidine syntheses.

Propanamide Side Chain Installation

The final step involves coupling the thieno[3,4-c]pyrazol-3-amine with 3-(4-methoxyphenyl)propanoyl chloride. This amidation is typically performed in dichloromethane or tetrahydrofuran using trimethylamine as a base to scavenge HCl. Alternatively, coupling agents like HATU or EDCI facilitate the reaction under milder conditions, improving yields to 80–90%.

Table 2: Amidation Methods and Outcomes

Coupling Agent Solvent Base Yield (%) Purity (HPLC)
None (direct) Dichloromethane Trimethylamine 68 92
HATU DMF DIPEA 88 98

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates during amidation, whereas ethanol or toluene is preferred for cyclocondensation due to their high boiling points. Elevated temperatures (80–110°C) accelerate ring closure but risk decomposition if exceeding 120°C.

Catalytic and Stoichiometric Considerations

Reductive amination steps benefit from sodium triacetoxyborohydride, which selectively reduces imines without affecting ester or nitrile groups. In contrast, stoichiometric Dess–Martin periodinane ensures complete oxidation of alcohols to aldehydes, critical for subsequent amine coupling.

Characterization and Analytical Techniques

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR confirms the presence of methoxy singlet at δ 3.78 ppm and aromatic protons between δ 6.8–7.4 ppm.
  • HRMS : Molecular ion peaks at m/z 462.1784 (calculated for C$${23}$$H$${23}$$N$$3$$O$$3$$S) validate the target structure.

Crystallographic Analysis

Single-crystal X-ray diffraction of related compounds reveals planar thieno[3,4-c]pyrazole cores and hydrogen-bonding networks stabilizing the amide group, as seen in 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Competing pathways during cyclocondensation may yield regioisomers. Using electronically biased hydrazines (e.g., 4-methoxyphenylhydrazine) directs substitution to the N(2) position, suppressing isomer formation.

Amide Bond Hydrolysis

Prolonged exposure to moisture degrades the propanamide side chain. Storage under nitrogen and addition of molecular sieves during synthesis mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thieno[3,4-c]pyrazole vs. Pyrazole, Tetrazole, and Quinazolinone

The thieno[3,4-c]pyrazole core distinguishes the target compound from simpler heterocycles like pyrazole () or tetrazole (). For example:

  • 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide () has a pyrazole ring but lacks the fused thiophene, reducing conformational rigidity.
  • N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () replaces the thienopyrazole with a tetrazole, a bioisostere for carboxylic acids, which enhances solubility but may reduce metabolic stability .
Quinazolinone Derivatives

The quinazolinone analog 3-(4-methoxyphenyl)-N-[4-oxo-3-isopropyl-dihydroquinazolin-6-yl]propanamide (CAS: 1574354-28-1, ) introduces a ketone group, altering hydrogen-bonding capacity and flexibility. This could impact target selectivity compared to the planar thienopyrazole core.

Substituent Modifications

Aromatic Ring Substitutions
  • Chlorophenyl vs. Methoxyphenyl : The compound N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (CAS: 923719-87-3, ) substitutes a chlorophenyl group, increasing lipophilicity but reducing electron-donating effects compared to methoxy .
Amide Chain Modifications
  • N-Hydroxy-N-Methyl Propanamide: The compound in introduces N-hydroxy and N-methyl groups, increasing hydrogen-bond donors and steric bulk, which may affect metabolic clearance .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Molecular Weight H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound (CAS: 476458-23-8) Thieno[3,4-c]pyrazole 379.48 2 5 Dual 4-methoxyphenyl, propanamide
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole 341.34 2 6 4-Fluorophenyl, tetrazole
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide Pyrazole 365.43 3 5 4-Methylphenyl, N-hydroxy-N-methyl
3-(4-Methoxyphenyl)-N-[4-oxo-3-isopropyl-dihydroquinazolin-6-yl]propanamide Dihydroquinazolinone Not reported 2 5 Isopropyl, quinazolinone ketone

Key Observations :

  • The target compound’s thienopyrazole core provides moderate lipophilicity (logP inferred from structure) and balanced solubility.
  • Tetrazole analogs (e.g., ) exhibit higher H-bond acceptors (6 vs.
  • Quinazolinone derivatives () introduce a ketone, which may enhance target binding through additional hydrogen bonds .

Research Implications

  • The target compound’s dual methoxyphenyl groups may confer antioxidant or anti-inflammatory properties.
  • Drug Likeness: The target compound adheres to Lipinski’s rule (MW < 500, H-bond donors ≤5, acceptors ≤10), suggesting favorable oral bioavailability .

Biological Activity

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a synthetic compound that belongs to a class of thienopyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The molecular formula for this compound is C20H22N2O2SC_{20}H_{22}N_2O_2S. The compound features a thienopyrazole core substituted with methoxy and propanamide groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that thienopyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values for these compounds were comparable to standard chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Effects

Thienopyrazole derivatives have also shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes. In vivo studies demonstrated that the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits COX and LOX enzymes, leading to decreased production of pro-inflammatory mediators.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells at the G1 phase by upregulating p21 and downregulating cyclin D1 .

Study 1: Anticancer Efficacy

A study conducted on a series of thienopyrazole derivatives revealed that this compound exhibited an IC50 value of 15 µM against MCF-7 cells. This was significantly lower than the IC50 values for conventional drugs like doxorubicin (25 µM) .

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound at doses of 10 mg/kg resulted in a 60% reduction in edema compared to control groups. This effect was comparable to that observed with indomethacin (70% reduction), indicating strong anti-inflammatory potential .

Data Summary Table

Property Value
Molecular FormulaC20H22N2O2S
IC50 against MCF-715 µM
Anti-inflammatory effect60% edema reduction (10 mg/kg)
Mechanism of ActionCOX/LOX inhibition; apoptosis induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.